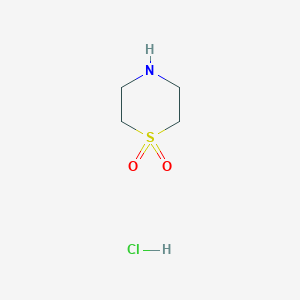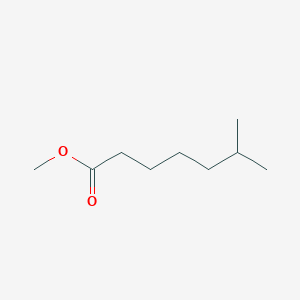
Methyl 6-methylheptanoate
Vue d'ensemble
Description
Methyl 6-methylheptanoate is an organic compound that belongs to the family of esters. It is a clear, colorless liquid with a fruity odor. This compound is widely used in the field of scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of Methyl 6-methylheptanoate is not well understood. However, it is believed that this compound interacts with certain receptors in the brain to produce its effects.
Effets Biochimiques Et Physiologiques
Methyl 6-methylheptanoate has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can help to prevent cell damage caused by free radicals. In addition, Methyl 6-methylheptanoate has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 6-methylheptanoate in lab experiments is that it is relatively easy to synthesize. In addition, it has a unique fruity odor, which can make it easy to detect in experiments. However, one limitation of using Methyl 6-methylheptanoate is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many future directions for the scientific research of Methyl 6-methylheptanoate. One direction is to further investigate its mechanism of action and how it interacts with certain receptors in the brain. Another direction is to explore its potential as an antioxidant and anti-inflammatory agent in the treatment of various diseases. Additionally, Methyl 6-methylheptanoate could be used as a starting material to create other organic compounds with unique properties.
Conclusion
In conclusion, Methyl 6-methylheptanoate is a unique organic compound that has various scientific research applications. It can be synthesized by the esterification of 6-methylheptanoic acid with methanol in the presence of a catalyst. Methyl 6-methylheptanoate has been found to have antioxidant and anti-inflammatory properties, but its mechanism of action is not well understood. While there are advantages and limitations to using Methyl 6-methylheptanoate in lab experiments, there are many future directions for its scientific research.
Applications De Recherche Scientifique
Methyl 6-methylheptanoate has various scientific research applications. It is used as a flavoring agent in the food industry due to its fruity odor. It is also used in the fragrance industry to create perfumes and colognes. In addition, Methyl 6-methylheptanoate is used in the field of organic synthesis to create other organic compounds.
Propriétés
Numéro CAS |
2519-37-1 |
|---|---|
Nom du produit |
Methyl 6-methylheptanoate |
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
methyl 6-methylheptanoate |
InChI |
InChI=1S/C9H18O2/c1-8(2)6-4-5-7-9(10)11-3/h8H,4-7H2,1-3H3 |
Clé InChI |
QIYDQYBDGDYJKD-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCC(=O)OC |
SMILES canonique |
CC(C)CCCCC(=O)OC |
Autres numéros CAS |
90453-99-9 |
Synonymes |
Methyl 6-methylheptanoate; Isocaprylic Acid Methyl Ester |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




















Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


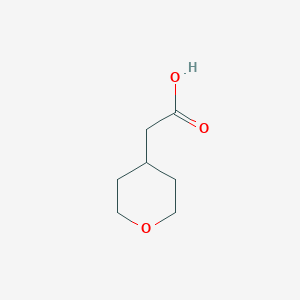
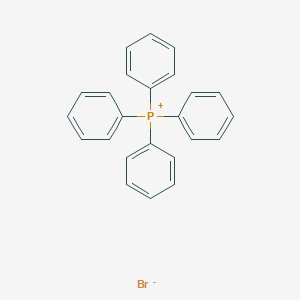
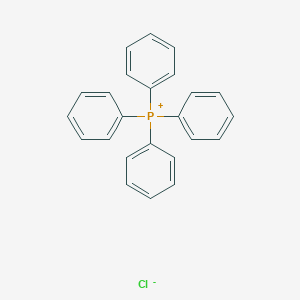
![N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine](/img/structure/B153555.png)
![Tetrazolo[1,5-a]pyridine](/img/structure/B153557.png)
![Thiazolo[4,5-c]pyridine-2-thiol](/img/structure/B153560.png)
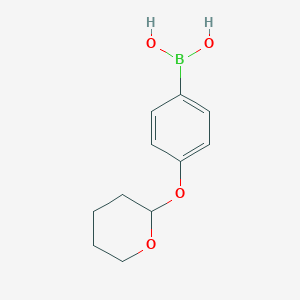
![Thiazolo[5,4-c]pyridine](/img/structure/B153566.png)
![Thieno[2,3-b]pyrazine](/img/structure/B153567.png)
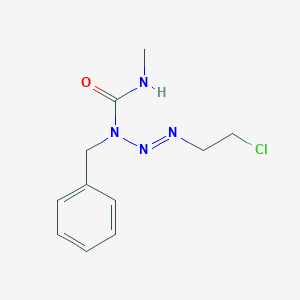
![Thieno[2,3-b]pyridine](/img/structure/B153569.png)
![Thieno[3,2-b]pyridine](/img/structure/B153574.png)
